(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a methyl group on the propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction, where a chiral auxiliary or catalyst is used to ensure the desired stereochemistry.
Methylation: The final step involves the methylation of the propan-1-amine backbone to introduce the methyl group.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine may involve large-scale bromination and fluorination reactions, followed by chiral resolution techniques to obtain the desired enantiomer. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new halogenated compounds or other substituted derivatives.
Scientific Research Applications
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to the compound’s binding affinity and selectivity. The chiral nature of the compound ensures that it interacts with its targets in a stereospecific manner, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
- (3-Bromo-5-fluorophenyl)hydrazine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and chiral nature. The presence of both bromine and fluorine atoms on the phenyl ring, along with the methyl group on the propan-1-amine backbone, distinguishes it from other similar compounds. This unique structure contributes to its specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C10H12BrF, with a molecular weight of approximately 247.11 g/mol. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism and signaling pathways.
- Receptors : It has shown potential in modulating receptor activity, particularly those associated with neuropharmacological effects.
The halogen atoms (bromine and fluorine) enhance binding affinity through mechanisms such as halogen bonding and hydrogen bonding, which are crucial for the compound's interaction with biological macromolecules .
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research focusing on structure-activity relationships (SAR) has revealed that modifications in the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines. The compound's unique structure allows it to interfere with microtubule dynamics, which is a critical mechanism in cancer cell proliferation .
Neuropharmacological Effects
The compound has been investigated for its potential effects on neurological disorders. The presence of both bromine and fluorine atoms contributes to its selectivity for neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety. In vivo studies have demonstrated that related compounds can cross the blood-brain barrier (BBB), indicating their potential efficacy in central nervous system (CNS) applications .
Study 1: Neurotransmitter Modulation
A study evaluated the effects of this compound on serotonin receptors in rodent models. Results showed that the compound significantly increased serotonin levels, suggesting its potential as an antidepressant. The specific binding affinity was measured using radiolabeled ligands, demonstrating a high degree of selectivity for 5-HT receptors .
Study 2: Anticancer Efficacy
In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of this compound. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency. Further SAR analysis revealed that structural modifications could enhance its efficacy against resistant cancer types .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
OJVNHNNPUJNRCI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
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